5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile: is an organic compound with the molecular formula C11H10N4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an amino group at the 5-position, a benzyl group at the 1-position, and a carbonitrile group at the 4-position of the pyrazole ring.
Scientific Research Applications
Chemistry: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile serves as a versatile building block in organic synthesis, enabling the construction of diverse heterocyclic compounds. It is used in the synthesis of poly-substituted heterocycles and fused heterocyclic scaffolds .
Biology and Medicine: The compound exhibits potential biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumor properties . It is also studied for its interactions with human cannabinoid receptors and as an inhibitor of p38 kinase .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and functional materials. Its diverse reactivity makes it valuable for creating new compounds with specific properties .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile is a derivative of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis . These compounds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that the compound interacts with its targets through a process known as anomeric based oxidative aromatization . This process involves the reaction of the compound with the acidic part of a catalyst, leading to the preparation of a new compound and the release of a molecule of H2 .
Biochemical Pathways
It is known that the compound is involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the construction of diverse organic molecules with versatile functionalities .
Pharmacokinetics
It is known that the compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .
Result of Action
It is known that the compound has a wide range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is synthesized using a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain chemicals in the environment.
Biochemical Analysis
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states. Additionally, this compound may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . For instance, this compound has been shown to inhibit the activity of pyruvate kinase, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile can be achieved through a multicomponent reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine. A common method involves the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction typically proceeds at room temperature, yielding the desired product in high yields (86–96%).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis. The use of green solvents and heterogeneous catalysts makes the process environmentally benign and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it into corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced forms of the carbonitrile group, such as primary amines.
Substitution: Various substituted pyrazole derivatives with different functional groups.
Comparison with Similar Compounds
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: This compound has a phenyl group instead of a benzyl group, leading to different reactivity and biological properties.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: The presence of a chlorine atom on the phenyl ring introduces additional reactivity and potential biological activities.
Uniqueness: 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the benzyl group, which can influence its lipophilicity and ability to interact with biological membranes. This structural feature may enhance its biological activity and make it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXFBPVQOBHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349770 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91091-13-3 | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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